2-{2-[(formylamino)methyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-[2-(FORMAMIDOMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(FORMAMIDOMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[2-(FORMAMIDOMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
2-[2-(FORMAMIDOMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(FORMAMIDOMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
- **N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Uniqueness
What sets 2-[2-(FORMAMIDOMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE apart from similar compounds is its unique structural features, which confer specific biological activities. Its formamidomethyl group and the benzimidazole core are crucial for its interaction with molecular targets, making it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H22N4O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[2-(formamidomethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C20H22N4O2/c1-15(2)24(16-8-4-3-5-9-16)20(26)13-23-18-11-7-6-10-17(18)22-19(23)12-21-14-25/h3-11,14-15H,12-13H2,1-2H3,(H,21,25) |
InChI Key |
NZXZXCMQMXVAGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CNC=O |
Origin of Product |
United States |
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